molecular formula C19H24BrNO4 B2747329 Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate CAS No. 2059933-50-3

Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate

Cat. No.: B2747329
CAS No.: 2059933-50-3
M. Wt: 410.308
InChI Key: WWJZLADICMHJGI-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate is a complex organic compound that features a tert-butyl group, a brominated chromanone moiety, and a piperidine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate typically involves multiple steps, starting with the preparation of the chromanone core. This can be achieved through a series of reactions including bromination, cyclization, and oxidation. The piperidine moiety is then introduced via nucleophilic substitution reactions, and the tert-butyl group is added through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The chromanone moiety can be further oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated chromanone moiety may interact with enzymes or receptors, while the piperidine group could influence the compound’s binding affinity and specificity. The tert-butyl group may also play a role in modulating the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 4-(4-Oxochroman-2-Yl)Piperidine-1-Carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Tert-Butyl 4-(7-Chloro-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate: Contains a chlorine atom instead of bromine, which could influence its chemical behavior and biological activity.

    Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Morpholine-1-Carboxylate: Features a morpholine ring instead of piperidine, potentially altering its pharmacological profile.

Uniqueness

Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate is unique due to the combination of its brominated chromanone moiety and piperidine carboxylate group. This structural arrangement provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-(7-bromo-4-oxo-2,3-dihydrochromen-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO4/c1-19(2,3)25-18(23)21-8-6-12(7-9-21)16-11-15(22)14-5-4-13(20)10-17(14)24-16/h4-5,10,12,16H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJZLADICMHJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)C3=C(O2)C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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